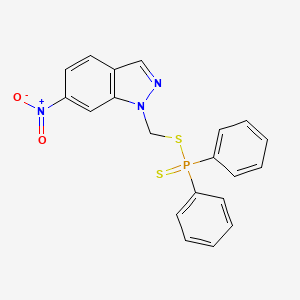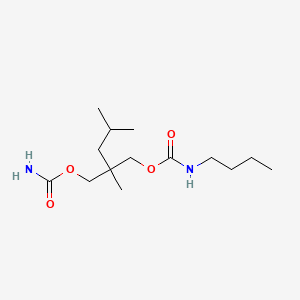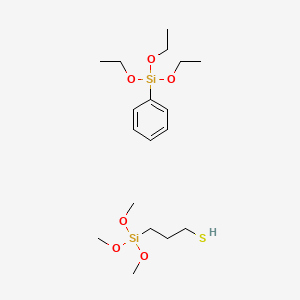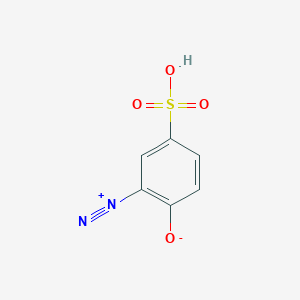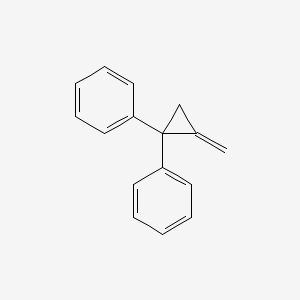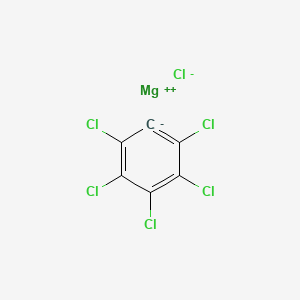
magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is a chemical compound that consists of a magnesium ion coordinated with a pentachlorobenzene ligand and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride typically involves the reaction of magnesium metal with 1,2,3,4,5-pentachlorobenzene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Atmosphere: Inert gas (e.g., nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) and cyanide (CN⁻) can replace the chloride ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentachlorobenzene derivatives, while reduction may produce less chlorinated benzene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is used as a reagent in various synthetic transformations. It serves as a source of the pentachlorobenzene moiety in coupling reactions and other organic transformations.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological activities and mechanisms of action.
Industry
In industrial chemistry, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism by which magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. The pentachlorobenzene ligand can participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1-methylpiperidin-4-ide;chloride
- Magnesium;1,2,3,4,5-tetrachlorobenzene-6-ide;chloride
- Magnesium;1,2,3,4,5-hexachlorobenzene-6-ide;chloride
Uniqueness
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is unique due to the specific arrangement of chlorine atoms on the benzene ring. This arrangement imparts distinct electronic and steric properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
31279-13-7 |
|---|---|
Molekularformel |
C6Cl6Mg |
Molekulargewicht |
309.1 g/mol |
IUPAC-Name |
magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride |
InChI |
InChI=1S/C6Cl5.ClH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QYZQMDBGSVLLCJ-UHFFFAOYSA-M |
Kanonische SMILES |
[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


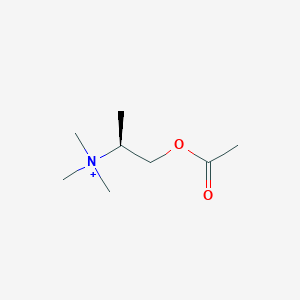
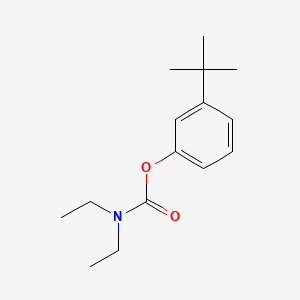

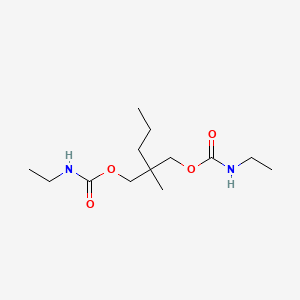
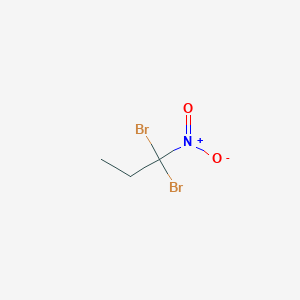
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
